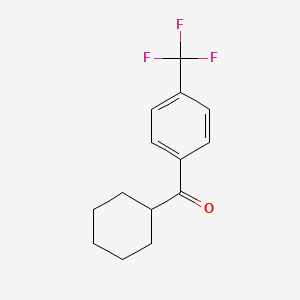

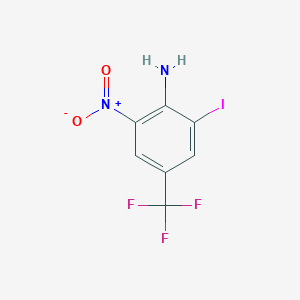

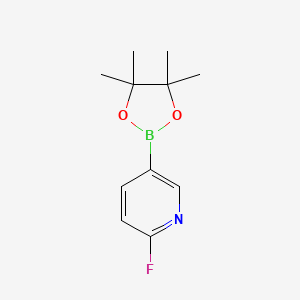

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción general

Descripción

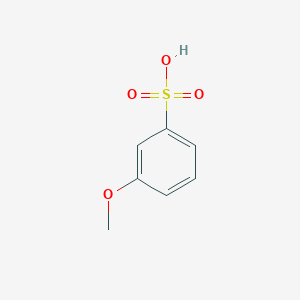

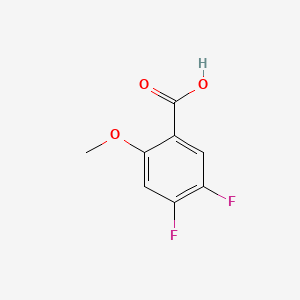

El éster de pinacol del ácido 2-fluoropiridina-5-borónico es un reactivo bioquímico que se puede utilizar como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida . Es un derivado del ácido borónico con la fórmula empírica C11H15BFNO2 y un peso molecular de 223.05 . Este compuesto es conocido por su utilidad en diversas reacciones de síntesis orgánica, particularmente en el campo de la química medicinal.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La preparación del éster de pinacol del ácido 2-fluoropiridina-5-borónico típicamente implica la reacción de acoplamiento de Suzuki-Miyaura. Esta reacción es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. El proceso implica el acoplamiento de un ácido borónico arilo o vinilo con un haluro de arilo o vinilo en presencia de un catalizador de paladio y una base . Las condiciones de reacción generalmente son suaves y tolerantes a varios grupos funcionales, lo que la convierte en un método versátil para sintetizar ésteres de ácido borónico.

Métodos de producción industrial

La producción industrial del éster de pinacol del ácido 2-fluoropiridina-5-borónico sigue rutas de síntesis similares a la síntesis a escala de laboratorio, pero a mayor escala. El proceso implica el uso de reactores grandes y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es común en entornos industriales para mantener la coherencia y la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

El éster de pinacol del ácido 2-fluoropiridina-5-borónico experimenta diversas reacciones químicas, que incluyen:

Acoplamiento de Suzuki-Miyaura: Esta reacción implica el acoplamiento del éster de ácido borónico con un haluro de arilo o vinilo para formar un nuevo enlace carbono-carbono.

Protodesboronación: Esta reacción implica la eliminación de la parte de boro del éster de ácido borónico, típicamente utilizando un enfoque radical.

Oxidación: El éster de ácido borónico se puede oxidar para formar el alcohol o cetona correspondiente.

Reactivos y condiciones comunes

Catalizadores de paladio: Se utilizan en las reacciones de acoplamiento de Suzuki-Miyaura.

Bases: Como el carbonato de potasio o el hidróxido de sodio, que se utilizan para facilitar la reacción de acoplamiento.

Iniciadores radicales: Se utilizan en las reacciones de protodesboronación.

Principales productos formados

Compuestos biarilicos: Formados a partir de reacciones de acoplamiento de Suzuki-Miyaura.

Alcoholes y cetonas: Formados a partir de reacciones de oxidación.

Hidrocarburos: Formados a partir de reacciones de protodesboronación.

Aplicaciones Científicas De Investigación

El éster de pinacol del ácido 2-fluoropiridina-5-borónico tiene varias aplicaciones en la investigación científica:

Química medicinal: Se utiliza en la síntesis de compuestos farmacéuticos a través de reacciones de acoplamiento de Suzuki-Miyaura.

Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas orgánicas complejas.

Ciencia de materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.

Investigación biológica: Se emplea como reactivo bioquímico en varios ensayos biológicos.

Mecanismo De Acción

El mecanismo de acción del éster de pinacol del ácido 2-fluoropiridina-5-borónico implica principalmente su papel como reactivo en reacciones químicas. En el acoplamiento de Suzuki-Miyaura, el éster de ácido borónico experimenta transmetalación con un catalizador de paladio, seguido de eliminación reductora para formar el producto biarilico deseado . La parte de boro en el compuesto actúa como un nucleófilo, facilitando la formación de nuevos enlaces carbono-carbono.

Comparación Con Compuestos Similares

Compuestos similares

Unicidad

El éster de pinacol del ácido 2-fluoropiridina-5-borónico es único debido a su patrón de sustitución específico en el anillo de piridina, que confiere reactividad y selectividad distintas en las reacciones químicas. Su parte de éster de pinacol proporciona estabilidad y facilidad de manejo en comparación con otros ácidos borónicos, lo que lo convierte en un reactivo valioso en la síntesis orgánica.

Propiedades

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSRQMCKFLGPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479299 | |

| Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444120-95-0 | |

| Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of tau PET radioligand RO948?

A1: this compound (4) serves as a crucial building block in the synthesis of both the non-radioactive ligand (1) and the precursor for the radiolabeled [18F]RO948 ([18F]1). [] It participates in a Suzuki-Miyaura coupling reaction with 9-(4-methoxybenzyl)-9H-pyrrolo[2,3-b:4,5-c']dipyridin-2-yl trifluoromethanesulfonate (3) to form the core structure of the target molecule. This reaction highlights the compound's utility as a versatile reagent in organic synthesis, particularly for constructing complex molecules like PET radioligands.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

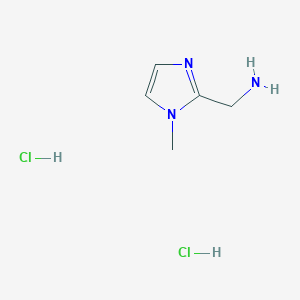

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)

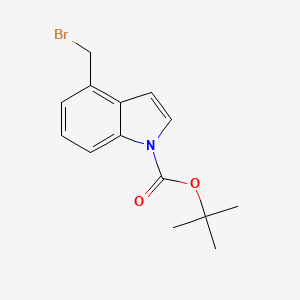

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)